5-(2-Fluoro-3-methylphenyl)thiazol-2-amine
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Overview
Description
5-(2-Fluoro-3-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-(2-Fluoro-3-methylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Fluoro-3-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(2-Fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(2-Fluoro-3-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with distinct chemical properties and applications
The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9FN2S |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-3-2-4-7(9(6)11)8-5-13-10(12)14-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
NLSPGBVKTOYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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